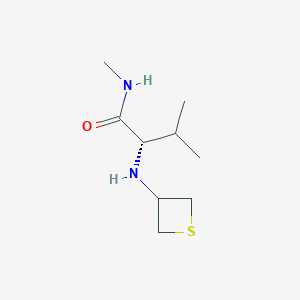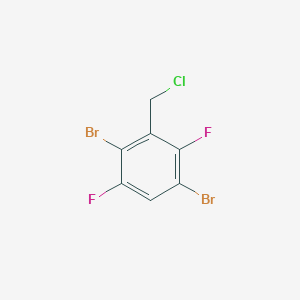
6-(Cyclohexylthio)-5-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Cyclohexylthio)-5-methylnicotinonitrile is an organic compound that features a nicotinonitrile core substituted with a cyclohexylthio group at the 6-position and a methyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexylthio)-5-methylnicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with nicotinonitrile as the core structure.
Substitution Reaction: A cyclohexylthio group is introduced at the 6-position of the nicotinonitrile core. This can be achieved through a nucleophilic substitution reaction using cyclohexylthiol and a suitable leaving group on the nicotinonitrile.
Methylation: The 5-position of the nicotinonitrile is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Cyclohexylthio)-5-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The cyclohexylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Cyclohexylthio)-5-methylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting nicotinic receptors or other biological pathways.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.
Biological Studies: It can be used in studies to understand the interaction of nicotinonitrile derivatives with biological systems, potentially leading to the development of new drugs or diagnostic tools.
Wirkmechanismus
The mechanism of action of 6-(Cyclohexylthio)-5-methylnicotinonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as nicotinic acetylcholine receptors or other proteins involved in cellular signaling pathways. The cyclohexylthio group and the nitrile functionality could play roles in binding to these targets, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Cyclohexylthio)-3-((2-morpholinoethyl)amino)-1-oxo-1H-phenalene-2-carbonitrile: This compound shares the cyclohexylthio group but has a different core structure and additional functional groups.
N-(Cyclohexylthio)phthalimide: Similar in having a cyclohexylthio group but with a phthalimide core.
Uniqueness
6-(Cyclohexylthio)-5-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core. The combination of the cyclohexylthio group and the methyl group at the 5-position may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H16N2S |
|---|---|
Molekulargewicht |
232.35 g/mol |
IUPAC-Name |
6-cyclohexylsulfanyl-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H16N2S/c1-10-7-11(8-14)9-15-13(10)16-12-5-3-2-4-6-12/h7,9,12H,2-6H2,1H3 |
InChI-Schlüssel |
JKADWSFJBNAARH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1SC2CCCCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


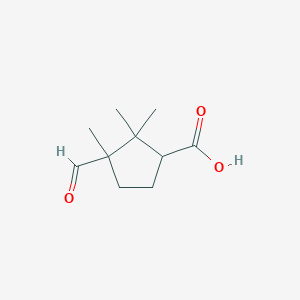
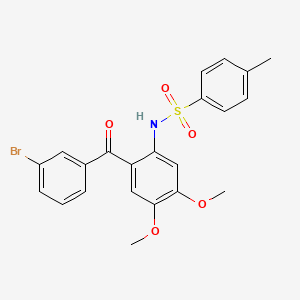
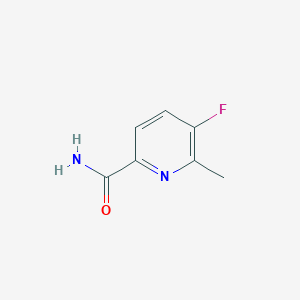
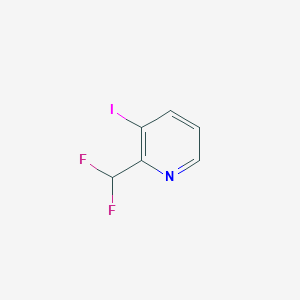


![4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride](/img/structure/B13003115.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)

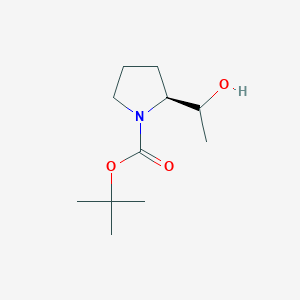
![1,4-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B13003126.png)
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate](/img/structure/B13003131.png)
